molecular formula C16H19NO3S B2369676 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide CAS No. 1396718-06-1

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide

Cat. No.: B2369676
CAS No.: 1396718-06-1
M. Wt: 305.39
InChI Key: AXXKUGSIRVALOQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a substituted phenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)amine under controlled conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide
  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-3-carboxamide

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzene or furan analogs. This uniqueness can be leveraged in designing compounds with specific electronic or biological activities.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(19,9-12-3-5-14(20-2)6-4-12)11-17-15(18)13-7-8-21-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKUGSIRVALOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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